Ethyl 8-amino-1,6-naphthyridine-3-carboxylate
Overview
Description
“Ethyl 8-amino-1,6-naphthyridine-3-carboxylate” is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active compounds with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate, focusing on six unique fields:
Pharmaceutical Development
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a promising compound in pharmaceutical research due to its potential as a CYP1A2 inhibitor . This enzyme plays a crucial role in drug metabolism, and inhibiting it can help in the development of drugs with improved efficacy and reduced side effects. The compound’s ability to interact with specific enzymes makes it a valuable candidate for creating new therapeutic agents.
Antimicrobial Agents
Research has shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties . Ethyl 8-amino-1,6-naphthyridine-3-carboxylate, with its unique structure, can be explored for developing new antibiotics or antifungal agents. Its ability to disrupt microbial cell processes makes it a potential candidate for combating resistant strains of bacteria and fungi.
Cancer Research
The compound’s structure allows it to interact with various biological targets, making it a potential anticancer agent . Studies have indicated that naphthyridine derivatives can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Ethyl 8-amino-1,6-naphthyridine-3-carboxylate could be further investigated for its efficacy in treating different types of cancer.
Neuroprotective Agents
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate has shown potential in neuroprotection . Compounds that can protect neurons from damage are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier and its interaction with neural pathways make it a candidate for developing neuroprotective drugs.
Environmental Science
In environmental science, this compound can be used in the development of nanofiltration membranes . These membranes are essential for removing contaminants from water, including heavy metals and organic pollutants. The unique chemical properties of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate can enhance the efficiency and selectivity of these membranes, making water purification processes more effective.
Material Science
The compound’s chemical stability and reactivity make it useful in material science . It can be used to synthesize new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. These materials can have applications in various industries, including aerospace, automotive, and electronics.
Agricultural Chemistry
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate can be explored for its potential use in agricultural chemistry . Compounds with antimicrobial properties can be used to develop new pesticides or fungicides, helping to protect crops from diseases and pests. This can lead to increased agricultural productivity and sustainability.
Biochemical Research
In biochemical research, this compound can serve as a tool for studying enzyme interactions . Its ability to inhibit specific enzymes can help researchers understand enzyme functions and mechanisms, leading to the discovery of new biochemical pathways and potential therapeutic targets.
Mechanism of Action
Target of Action
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a type of 1,6-naphthyridine, which has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary target of this compound is the c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
The compound interacts with the c-Met kinase by binding to its active site, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by c-Met kinase, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The inhibition of c-Met kinase by Ethyl 8-amino-1,6-naphthyridine-3-carboxylate affects various biochemical pathways. These include pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate are characterized by high gastrointestinal absorption and a moderate lipophilicity (Log Po/w (iLOGP): 1.74) . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is the inhibition of cancer cell growth and proliferation. By inhibiting the activity of c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Action Environment
The action of Ethyl 8-amino-1,6-naphthyridine-3-carboxylate can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy . Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action by altering its absorption, distribution, metabolism, or excretion .
properties
IUPAC Name |
ethyl 8-amino-1,6-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKMBYGQUUFLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=NC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193355 | |
Record name | 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate | |
CAS RN |
2089651-29-4 | |
Record name | 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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